Chemical Structure and Stereochemistry of D-Alanyl-L-alanyl-D-alanine
Chemical Structure and Stereochemistry of D-Alanyl-L-alanyl-D-alanine
This guide provides a comprehensive technical analysis of D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala), a heterochiral tripeptide distinct from the canonical peptidoglycan precursors found in bacterial cell walls.[1]
Technical Reference & Protocol Guide
Executive Summary
D-Alanyl-L-alanyl-D-alanine (D-Ala-L-Ala-D-Ala) is a specific stereoisomer of the trialanine peptide family.[1][2] Unlike the homochiral L-Ala-L-Ala-L-Ala (found in ribosomal proteins) or the D-Ala-D-Ala terminus (essential for bacterial cell wall cross-linking), this D-L-D isoform represents a "heterochiral" sequence.[1]
Its primary significance lies in molecular recognition studies and conformational analysis .[1] The alternating chirality (D-L-D) disrupts the formation of extended
Chemical Structure & Stereochemical Analysis[1][3][4][5]
Nomenclature and Connectivity[2]
-
IUPAC Name: (2R)-2-[[(2S)-2-[[(2R)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid[2]
-
Sequence: H-D-Ala-L-Ala-D-Ala-OH[1]
-
Molecular Formula:
-
Molecular Weight: 231.25 g/mol [1]
Stereochemical Configuration (Cahn-Ingold-Prelog)
The biological activity and conformational stability of this molecule are dictated by the absolute configuration at the
| Residue Position | Amino Acid | Configuration | Side Chain Orientation |
| N-Terminus (1) | D-Alanine | (R) | Methyl group projects forward (relative to L-standard) |
| Middle (2) | L-Alanine | (S) | Methyl group projects back |
| C-Terminus (3) | D-Alanine | (R) | Methyl group projects forward |
Conformational Landscape (The Heterochiral Effect)
Homochiral peptides (All-L or All-D) typically adopt extended conformations (
-
-Turn Induction: The central L-residue flanked by D-residues strongly favors a Type II
-turn conformation.[1][2] -
Mechanism: The side chain of the central L-residue (
in a turn) minimizes steric clash with the carbonyl oxygen of the preceding residue only when specific torsion angles are adopted, forcing the backbone to reverse direction.[1]
Visualization of Stereochemistry & Logic
The following diagram maps the chemical connectivity and the logic of molecular recognition (Vancomycin exclusion).
Figure 1: Structural connectivity and functional logic of D-Ala-L-Ala-D-Ala.[1] The central L-configuration disrupts the binding pocket required for Vancomycin interaction.[1]
Synthesis Protocol: Solid Phase Peptide Synthesis (SPPS)
Objective: Synthesize high-purity D-Ala-L-Ala-D-Ala using Fmoc chemistry. Scale: 0.1 mmol Resin: Wang Resin (pre-loaded with D-Ala is preferred to prevent racemization during loading, but we will describe full loading for completeness).
Reagents & Materials
-
Resin: Fmoc-D-Ala-Wang Resin (0.6-0.8 mmol/g loading).[1]
-
Coupling Agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt.[1][2]
-
Cleavage: TFA (Trifluoroacetic acid) / TIS (Triisopropylsilane) / Water (95:2.5:2.5).
Step-by-Step Methodology
| Step | Action | Critical Technical Note (Expertise) |
| 1. Swelling | Swell 200 mg resin in DMF for 30 min. | Ensures accessible sites for coupling. |
| 2. Deprotection (C-term) | Add 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x). | Removes Fmoc from the resin-bound D-Ala.[1][2] Verify with Kaiser test (should be blue).[1] |
| 3. Coupling 1 (Middle) | Dissolve Fmoc-L-Ala-OH (4 eq), HBTU (3.9 eq), HOBt (4 eq), DIPEA (8 eq) in DMF. Add to resin.[1] Shake 1 hr. | Crucial: Use L-Ala here. Excess reagents drive reaction to completion.[1] |
| 4. Wash & Deprotect | Wash DMF (5x).[1] Add 20% Piperidine/DMF (2 x 5 min). | Removes Fmoc from the newly attached L-Ala. |
| 5. Coupling 2 (N-term) | Dissolve Fmoc-D-Ala-OH (4 eq), HBTU/HOBt/DIPEA. Add to resin.[1] Shake 1 hr. | Crucial: Use D-Ala here. This establishes the D-L-D sequence. |
| 6. Final Deprotection | Remove N-terminal Fmoc (Piperidine).[1][2][3] Wash DMF, then DCM.[1] | Leave the N-terminus as a free amine ( |
| 7. Cleavage | Add TFA cocktail (95% TFA). Shake 2 hrs. Precipitate in cold diethyl ether. | Cleaves peptide from resin and removes side-chain protecting groups (none for Ala).[1] |
| 8. Purification | RP-HPLC (C18 column). Gradient: 0-20% ACN in water (0.1% TFA).[1] | D-L-D elutes differently than L-L-L or D-D-D due to different hydrophobicity/shape.[1][2] |
Biological Applications & Molecular Recognition[1][4][7]
The "Negative Control" in Vancomycin Research
Vancomycin binds the D-Ala-D-Ala terminus of peptidoglycan precursors with high affinity (
-
The Experiment: Researchers use D-Ala-L-Ala-D-Ala to prove binding specificity.[1][3]
-
The Mechanism: The methyl group of the central L-Alanine projects directly into the Vancomycin binding cleft, creating a severe steric clash.[1]
-
Result: Binding affinity is virtually abolished (
). This confirms that antibiotic activity is strictly dependent on the homochiral D-D stereochemistry.[1][2]
Proteolytic Stability
Peptides containing D-amino acids are generally resistant to endogenous proteases (which evolved to recognize L-amino acids).[1][2]
-
Application: D-Ala-L-Ala-D-Ala is often used as a metabolic stability probe .[1] It resists degradation by standard aminopeptidases and carboxypeptidases, allowing it to persist longer in biological matrices than its L-L-L counterpart.[1]
Analytical Separation (Marfey's Method)
Distinguishing D-Ala-L-Ala-D-Ala from its isomers (e.g., L-Ala-D-Ala-L-Ala) requires chiral resolution.[1]
-
Protocol: Hydrolyze the peptide (6N HCl, 110°C, 24h)
Derivatize with Marfey’s Reagent (FDAA) Analyze via LC-MS. -
Outcome: FDAA reacts with the free amino acids.[1] The resulting diastereomers (L-FDAA-D-Ala and L-FDAA-L-Ala) have distinct retention times on C18 columns, allowing precise quantification of the D:L ratio (should be 2:1).[1]
Synthesis Workflow Diagram
Figure 2: Solid Phase Peptide Synthesis (SPPS) workflow for the specific D-L-D sequence.
References
-
PubChem. (2024).[1] D-Alanyl-L-alanyl-D-alanine Compound Summary. National Library of Medicine.[1] [Link]
-
Turpin, E. R. (2012).[1] Computational Studies of Folding and Binding of Polypeptides. Nottingham ePrints.[1] (Discusses energy landscapes of trialanine diastereomers). [Link]
-
Bugg, T. D., et al. (1991).[1] Molecular basis for vancomycin resistance in Enterococcus faecium. Science. (Foundational work on D-Ala-D-Ala vs D-Ala-D-Lac/L-Ala specificity). [Link]
-
Bhushan, R. & Brückner, H. (2004).[1] Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][4][5][6][7] (Protocol for stereochemical validation). [Link]
Sources
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. repository.nottingham.ac.uk [repository.nottingham.ac.uk]
- 3. WO2012174489A2 - Small molecule composite surfaces as inhibitors of protein-protein interactions - Google Patents [patents.google.com]
- 4. med-pathway.com [med-pathway.com]
- 5. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
